N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a formylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide typically involves the reaction of 2-fluoroaniline with 2-formylphenoxyacetic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts. The reaction is usually performed at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(2-carboxyphenoxy)-N-(2-fluorophenyl)acetamide.
Reduction: 2-(2-hydroxyphenoxy)-N-(2-fluorophenyl)acetamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity, while the formyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(2-formylphenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-bromophenyl)-2-(2-formylphenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-methylphenyl)-2-(2-formylphenoxy)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-12-6-2-3-7-13(12)17-15(19)10-20-14-8-4-1-5-11(14)9-18/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFIMXESPXAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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